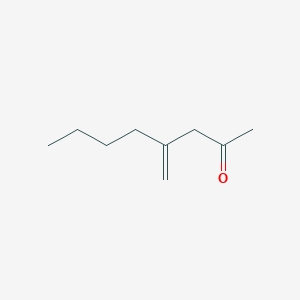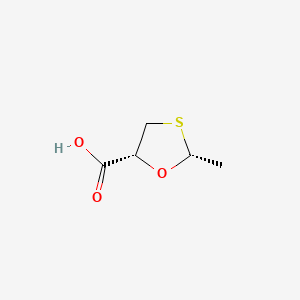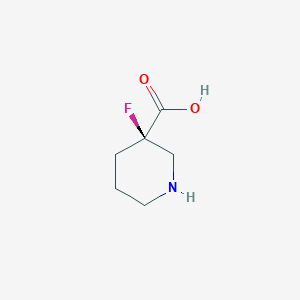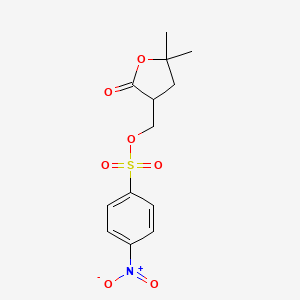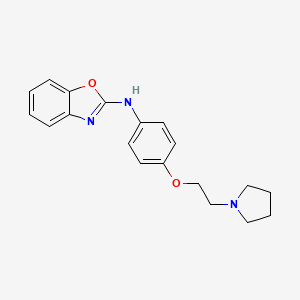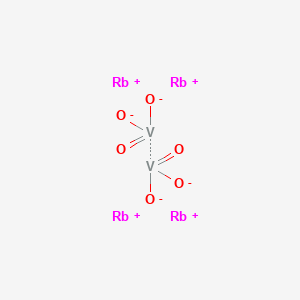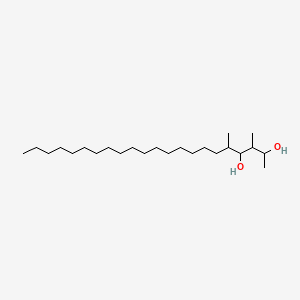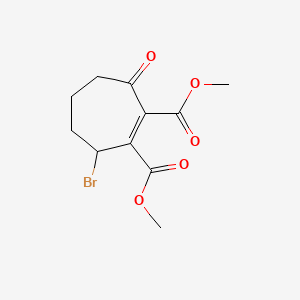
(S)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-Chlorophenyl)-1-phenylmethylamine is a chiral amine compound known for its significant role in medicinal chemistry. This compound is characterized by the presence of a chiral center, which imparts specific stereochemical properties to the molecule. It is often used as an intermediate in the synthesis of various pharmaceuticals and has been studied for its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chlorophenyl)-1-phenylmethylamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 4-chlorophenylacetone using chiral catalysts or reagents to achieve the desired enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a chiral catalyst such as a chiral rhodium or ruthenium complex.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Chlorophenyl)-1-phenylmethylamine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric excess, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(4-Chlorophenyl)-1-phenylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or imine.
Reduction: Reduction reactions can further modify the compound to produce different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and imines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-(4-Chlorophenyl)-1-phenylmethylamine is used as a chiral building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
The compound has been studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules. It is also used in the development of chiral drugs and agrochemicals.
Medicine
In medicinal chemistry, ®-1-(4-Chlorophenyl)-1-phenylmethylamine is a key intermediate in the synthesis of antihistamines and other therapeutic agents. Its chiral properties are crucial for the development of drugs with specific enantiomeric forms that exhibit desired pharmacological effects.
Industry
Industrially, the compound is used in the production of various fine chemicals and pharmaceuticals. Its applications extend to the manufacture of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of ®-1-(4-Chlorophenyl)-1-phenylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects. For example, in the case of antihistamines, the compound acts as an inverse agonist at histamine H1 receptors, reducing histamine-mediated allergic responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levocetirizine: A second-generation antihistamine with a similar chiral structure.
Cetirizine: The racemic mixture of levocetirizine, used for treating allergic conditions.
Diphenhydramine: An older antihistamine with a different chemical structure but similar therapeutic use.
Uniqueness
®-1-(4-Chlorophenyl)-1-phenylmethylamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties. Its ability to selectively interact with molecular targets makes it a valuable compound in the development of enantioselective drugs and catalysts.
Eigenschaften
Molekularformel |
C17H18ClNO6 |
|---|---|
Molekulargewicht |
367.8 g/mol |
IUPAC-Name |
(S)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m01/s1 |
InChI-Schlüssel |
RLQMUEBVBXLJAW-TZXXFBNGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


